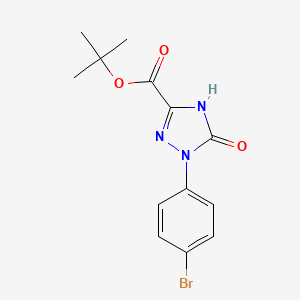![molecular formula C8H11N3S B13918387 1-Imidazo[2,1-b][1,3]thiazol-6-ylpropan-1-amine](/img/structure/B13918387.png)
1-Imidazo[2,1-b][1,3]thiazol-6-ylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Imidazo[2,1-b][1,3]thiazol-6-ylpropan-1-amine is a synthetic organic compound that features a fused imidazo[2,1-b][1,3]thiazole ring system and a propan-1-amine group.
Preparation Methods
The synthesis of 1-Imidazo[2,1-b][1,3]thiazol-6-ylpropan-1-amine typically involves multi-step organic reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and controlled environments to facilitate the reactions .
Chemical Reactions Analysis
1-Imidazo[2,1-b][1,3]thiazol-6-ylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under suitable conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Imidazo[2,1-b][1,3]thiazol-6-ylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of kinase inhibitors.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Imidazo[2,1-b][1,3]thiazol-6-ylpropan-1-amine involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, the compound can modulate various cellular pathways, leading to potential therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1-Imidazo[2,1-b][1,3]thiazol-6-ylpropan-1-amine can be compared with other similar compounds, such as:
1-Imidazo[2,1-b][1,3]thiazol-6-ylethylamine: This compound has a similar core structure but with an ethylamine group instead of a propan-1-amine group.
1-Imidazo[2,1-b][1,3]thiazol-6-ylmethylamine:
Properties
Molecular Formula |
C8H11N3S |
|---|---|
Molecular Weight |
181.26 g/mol |
IUPAC Name |
1-imidazo[2,1-b][1,3]thiazol-6-ylpropan-1-amine |
InChI |
InChI=1S/C8H11N3S/c1-2-6(9)7-5-11-3-4-12-8(11)10-7/h3-6H,2,9H2,1H3 |
InChI Key |
NRSSYTGBJIWIMD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CN2C=CSC2=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6-Bromo-3-(fluoromethyl)benzo[d]isoxazole](/img/structure/B13918345.png)

![5-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13918347.png)
![Tert-butyl cis-7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B13918355.png)




